molecular formula C13H11Cl2NO B15172663 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-50-0

3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B15172663
CAS No.: 919366-50-0
M. Wt: 268.13 g/mol
InChI Key: IDAYOIQAGOWQAA-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a chemical compound known for its unique structure and properties This compound features a pyridinone core substituted with a 2,4-dichlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-methyl-4-pyridone.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 2-methyl-4-pyridone in DMF, followed by the addition of potassium carbonate. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours.

    Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyridone: A precursor in the synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one.

    2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.

    3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridine: A structurally similar compound lacking the ketone group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyridinone core and a dichlorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

919366-50-0

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C13H11Cl2NO/c1-8-11(13(17)4-5-16-8)6-9-2-3-10(14)7-12(9)15/h2-5,7H,6H2,1H3,(H,16,17)

InChI Key

IDAYOIQAGOWQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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